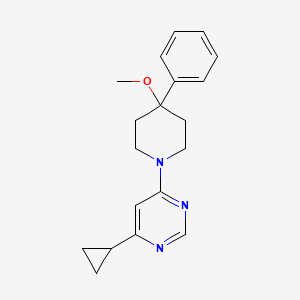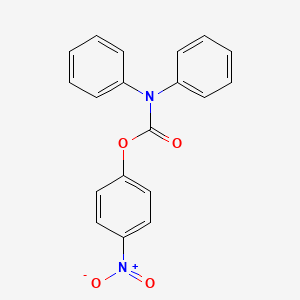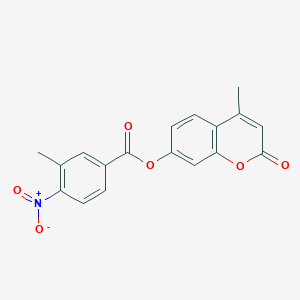![molecular formula C9H13N3O3S2 B5686661 5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)
5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid, commonly known as ETTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETTA is a thiadiazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of ETTA is not fully understood. However, studies have shown that ETTA inhibits the activity of COX-2 by binding to its active site. This inhibition results in the reduction of prostaglandin synthesis, which is responsible for inflammation. ETTA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ETTA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation. ETTA has also been shown to induce apoptosis in cancer cells, which leads to the death of these cells. Additionally, ETTA has been shown to inhibit the replication of the hepatitis B virus.
実験室実験の利点と制限
ETTA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETTA has also been shown to be effective in inhibiting the activity of COX-2, inducing apoptosis in cancer cells, and inhibiting the replication of the hepatitis B virus. However, ETTA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of ETTA is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of ETTA. One potential direction is the development of anti-inflammatory drugs based on ETTA. ETTA has been shown to inhibit the activity of COX-2, which is involved in inflammation. This makes ETTA a potential candidate for the development of new anti-inflammatory drugs. Another potential direction is the development of anti-cancer drugs based on ETTA. ETTA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Finally, ETTA has been shown to inhibit the replication of the hepatitis B virus, making it a potential candidate for the development of new anti-viral drugs.
Conclusion:
In conclusion, 5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid, or ETTA, is a chemical compound that has potential applications in various fields of scientific research. ETTA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of ETTA is not fully understood, but it has been shown to inhibit the activity of COX-2, induce apoptosis in cancer cells, and inhibit the replication of the hepatitis B virus. ETTA has several advantages and limitations for lab experiments, and there are several future directions for the study of ETTA.
合成法
ETTA can be synthesized using various methods. The most common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate in the presence of a base like sodium hydroxide. The resulting product is then hydrolyzed to obtain ETTA. Other methods include the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl acetoacetate or ethyl cyanoacetate.
科学的研究の応用
ETTA has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ETTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. This makes ETTA a potential candidate for the development of anti-inflammatory drugs. ETTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, ETTA has been shown to inhibit the replication of the hepatitis B virus, making it a potential candidate for the development of anti-viral drugs.
特性
IUPAC Name |
5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-2-16-9-12-11-8(17-9)10-6(13)4-3-5-7(14)15/h2-5H2,1H3,(H,14,15)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLAEHFMYIMVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-methylpropanamide](/img/structure/B5686583.png)





![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)



